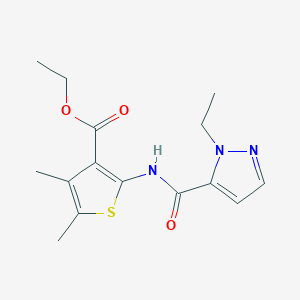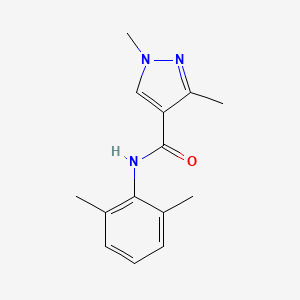
N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound. It is related to “N-(2,6-Dimethylphenyl)chloroacetamide”, which is used as a laboratory chemical . It is also related to “N-(2,6-Dimethylphenyl)formamide”, which is used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds involves reactions with commercially available compounds. For instance, the synthesis of Lidocaine, a related compound, involves the reaction of 2-chloroacetyl chloride and 2,6-dimethylaniline . Another related compound, Levobupivacaine Hydrochloride, was synthesized starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the structure of a six-coordinated indium(III) complex bearing two types of redox-active ligands was established using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts, which are made from the reaction of NHCs with carbodiimides, form zwitterionic amidinate-like structures with tunable properties based on the highly modular NHC and CDI scaffolds .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the compound “N-(2,6-Dimethylphenyl)chloroacetamide” has a molecular weight of 197.66 .科学的研究の応用
Pharmacokinetics and Metabolism
N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, a compound related to N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, has been studied for its pharmacokinetics and metabolism in rats and humans. This research aimed at understanding the metabolic pathways and the formation of metabolites such as D3017 and 2,6-DMA, which are critical for evaluating the drug's safety and efficacy. The study highlighted the compound's absorption, bioavailability, and the enzymatic processes involved in its metabolism, providing insights into its pharmacological profile and potential therapeutic applications (Martin et al., 1997).
Environmental Exposure and Health Effects
Research on environmental exposure to pyrethroids and organophosphates in preschool children highlighted the significance of assessing exposure levels to various chemicals, including pyrazole derivatives, in public health. This study underscores the need for continuous monitoring and regulation of chemical exposure to minimize health risks, especially in vulnerable populations such as children (Babina et al., 2012).
Therapeutic Potential and Clinical Trials
The investigation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, a closely related compound, in clinical trials highlights the therapeutic potential of pyrazole derivatives. These studies provide valuable data on the efficacy, safety, and optimal dosing regimens of such compounds, paving the way for their potential use in treating various diseases. For instance, the study of its cytotoxic action as a topoisomerase I and II inhibitor indicates its promise in cancer therapy (McCrystal et al., 1999).
Receptor Binding and Pharmacodynamics
The nonpeptide corticotropin-releasing factor 1 antagonist DMP696, another compound structurally related to this compound, was studied for its receptor occupancy and anxiolytic efficacy. Such research demonstrates the importance of understanding receptor interactions and pharmacodynamic properties for the development of new therapeutic agents (Li et al., 2003).
作用機序
Target of Action
The primary target of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials, which are essential for the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its targets by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through its effects on sodium channels in Purkinje fibers .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is well absorbed, but undergoes extensive first-pass metabolism, resulting in a low bioavailability . The major route of metabolism is N-acetylation, forming specific metabolites . These metabolites are then excreted primarily in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels, the compound decreases the ability of neurons to generate and propagate action potentials. This can lead to a decrease in seizure activity and potentially provide relief from certain types of arrhythmias .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-10(2)13(9)15-14(18)12-8-17(4)16-11(12)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWYOOWRGAXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
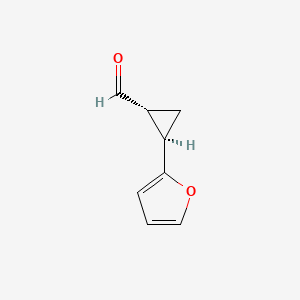
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
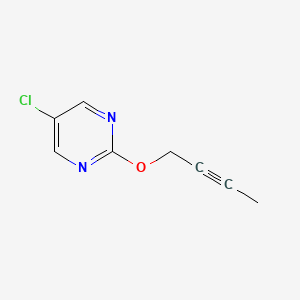
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
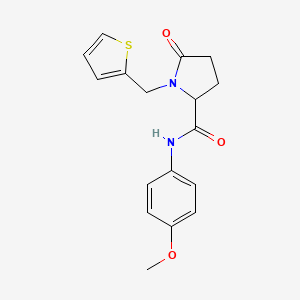
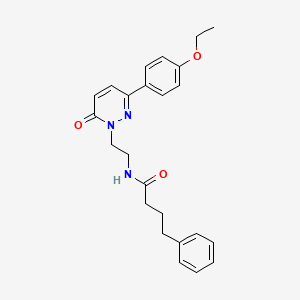
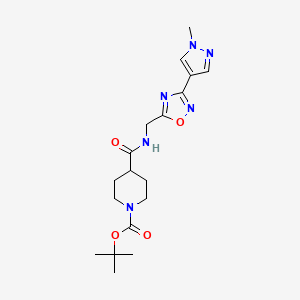
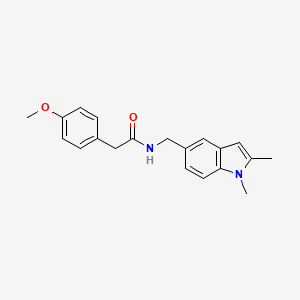
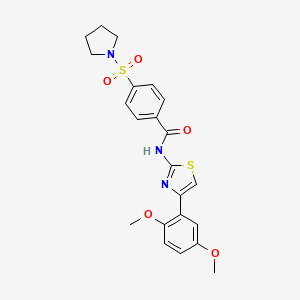
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2722561.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)
